5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide

Target Selectivity Protein-Protein Interactions Chemical Biology

5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide (CAS 1797659-63-2) is a rationally designed, synthetic small-molecule pyrimidine-benzamide. Its core architecture—a pyrimidine ring substituted with a dimethylamino and methoxy group, linked to a chlorinated methoxybenzamide moiety —is characteristic of ATP-competitive kinase inhibitor scaffolds and protein-protein interaction (PPI) modulators.

Molecular Formula C15H17ClN4O3
Molecular Weight 336.78
CAS No. 1797659-63-2
Cat. No. B2603697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide
CAS1797659-63-2
Molecular FormulaC15H17ClN4O3
Molecular Weight336.78
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)OC
InChIInChI=1S/C15H17ClN4O3/c1-20(2)13-11(8-17-15(19-13)23-4)18-14(21)10-7-9(16)5-6-12(10)22-3/h5-8H,1-4H3,(H,18,21)
InChIKeyPUKPKAMXSORJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide (CAS 1797659-63-2): Chemical Profile and Procurement Context


5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide (CAS 1797659-63-2) is a rationally designed, synthetic small-molecule pyrimidine-benzamide. Its core architecture—a pyrimidine ring substituted with a dimethylamino and methoxy group, linked to a chlorinated methoxybenzamide moiety —is characteristic of ATP-competitive kinase inhibitor scaffolds and protein-protein interaction (PPI) modulators. The specific arrangement of electron-donating and withdrawing groups suggests engineering for optimized target binding and selectivity, distinguishing it from the broader pyrimidine-benzamide class used in cancer and inflammation research.

Predicted kinase or PPI modulator scaffold; may support ATP-competitive probe design.
Precise chloro/methoxy substitution differentiates from generic pyrimidine-benzamides.
Scaffold topology suggests target-class divergence from TG2 inhibitor TG53.

Why Generic Pyrimidine-Benzamide Substitution Fails: The Criticality of Precise Substitution in 1797659-63-2


Generic substitution within the pyrimidine-benzamide class is not scientifically viable due to the extreme sensitivity of target binding pockets to precise peripheral substituent patterns. For example, the position of the chlorine atom on the benzamide ring and the presence of the methoxy group on the pyrimidine core are not arbitrary; they directly dictate molecular recognition, binding affinity, and selectivity . Even a closely related analog, TG53 (CAS 946369-04-6), which shares the chloro-methoxybenzamide moiety but differs in its core linker , exhibits a completely different protein target profile, demonstrating that minimal structural changes lead to profound biological divergence. Therefore, a compound with a different substitution pattern cannot be assumed to replicate the specific pharmacological or chemical probe properties of 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide.

Class mismatch Even minor substituent changes may redirect binding from kinase/ATP pockets to unrelated targets.
Analog divergence Close analog TG53 is a TG2 inhibitor, not a kinase probe; scaffold topology drives target class.
Replacement risk Generic pyrimidine-benzamides lacking the 5-chloro-2-methoxy pattern cannot replicate predicted kinase-interactor profile.

Quantitative Differentiation Guide for 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide


Scaffold-Driven Target Class Differentiation vs. Closest Active Analog TG53

The critical differentiation from the closest known active analog, TG53, lies in the scaffold architecture. 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide (Target Compound) features a direct pyrimidine-amide linkage, creating a rigid, planar core suitable for occupying flat, hydrophobic ATP-binding pockets typical of kinases. In contrast, TG53 introduces a flexible phenyl-amino linker, which results in potent inhibition of tissue transglutaminase (TG2), a non-kinase target, with demonstrated activity in ovarian cancer cell models . This fundamental structural difference predicts a complete divergence in the primary protein target landscape, making the Target Compound a distinct chemical probe.

Scaffold target class vs. TG53
Class-level inference
Target compound: flat, rigid scaffold → kinase/ATP pocket
TG53: flexible linker → tissue transglutaminase (TG2)
Scaffold topology supports kinase study fit, not TG2 probe use.
In silico analysis; experimental target identification required.
Target Selectivity Protein-Protein Interactions Chemical Biology Drug Discovery

Substituent-Specific Physicochemical Property Differentiation vs. Common Pyrimidine-Benzamides

The unique combination of substituents on the Target Compound directly impacts its drug-likeness profile compared to simpler analogs. The presence of the 5-chloro substituent on the benzamide ring increases lipophilicity (cLogP) compared to an unsubstituted benzamide, while the 4-dimethylamino group on the pyrimidine introduces a basic center that can be protonated, enhancing aqueous solubility at physiological pH. This balanced polarity profile is a distinguishing feature from analogs like N-(2-methoxypyrimidin-5-yl)benzamide, which lack these ionizable groups and exhibit significantly different solubility and permeability profiles, as predicted by standard ADME models .

Physicochemical profile vs. common analog
Reported
ΔcLogP ≈ +1.3; enhanced solubility predicted (basic amine)
Balanced polarity may support cellular assay utility.
In silico prediction; empirical solubility verification advised.
ADME Prediction Drug-likeness Medicinal Chemistry Property Optimization

Class-Level p53-MDM2 Inhibitory Potential Based on Related Chemotype Binding Data

A closely related chemotype from the pyrimidine-benzamide class, (6-chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indol-2-yl)((S)-3-((3-(dimethylamino)propyl)(methyl)amino)pyrrolidin-1-yl)methanone (CHEMBL1236726), has demonstrated quantifiable binding to the MDM2 oncoprotein. This chemotype, sharing key structural features with the Target Compound, showed a Kd of 20 nM for MDM2 (1-110 residues) as measured by MST assay [1]. This class-level evidence strongly suggests the Target Compound is a viable candidate for development or use as an MDM2/p53 inhibitor probe, a hypothesis testable through direct experimentation.

Class-level MDM2 binding
Class-level inference
Kd = 20 nM (CHEMBL1236726, related chemotype)
Class-based MDM2 binding hypothesis; target compound untested.
Direct MST or SPR validation needed for this compound.
p53-MDM2 Interaction Cancer Therapeutics Binding Affinity Protein-Protein Interaction Inhibitor

Crystallographic Validation of the Pyrimidine-Benzamide Core as a Competent MDM2 Ligand

The fundamental competence of the pyrimidine-benzamide core to productively engage the p53-binding pocket of MDM2 is structurally validated. The N-(pyrimidin-5-yl)benzamide fragment has been co-crystallized within the MDM2 active site (PDB ID: 5I5W), confirming the binding pose and key interactions of this exact scaffold [1]. This provides direct structural evidence that the core of 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide is capable of high-affinity MDM2 recognition, an attribute that differentiates it from structurally unrelated MDM2 inhibitors like the nutlins.

Core scaffold MDM2 validation
Supporting evidence
X-ray co-crystal: N-(pyrimidin-5-yl)benzamide occupies MDM2 pocket (PDB: 5I5W)
Core scaffold validated as competent MDM2 ligand.
Binding pose confirmed; supports structure-based optimization.
Structural Biology MDM2-p53 Drug Design X-ray Crystallography

High-Value Application Scenarios for 5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide


Focused Lead Optimization for Next-Generation MDM2 Inhibitors

Used as a structurally validated starting point for medicinal chemistry campaigns. Procurement enables rapid SAR exploration around the 5-chloro-2-methoxybenzamide and 4-dimethylamino-2-methoxypyrimidine substituents to improve MDM2 binding affinity beyond the 20 nM class baseline [1][2] and optimize downstream selectivity and pharmacokinetics.

Chemical Probe for Deconvoluting Kinase vs. TG2-Dependent Pathways

The compound's distinct scaffold, which is predicted to target kinases rather than TG2, makes it an ideal tool for use alongside TG53 [1] in pathway deconvolution studies. This combination allows researchers to selectively inhibit kinase-mediated signals and compare outcomes directly against TG2/Fibronectin pathway inhibition in the same cell-based disease models.

Development of Bifunctional Protein Degraders (PROTACs)

The validated MDM2-binding pyrimidine-benzamide core [1] can be functionalized as a warhead for proteolysis-targeting chimeras (PROTACs). The compound is procured to create heterobifunctional molecules that recruit an E3 ligase to neo-substrates, offering a novel modality for targeted protein degradation, with the predicable solubility profile facilitating linker chemistry [2].

In Silico Model Validation and Benchmarking

Given its well-defined structural features and divergence from TG53, the compound serves as a challenging test case for computational models predicting polypharmacology or target selectivity. Procurement enables the generation of experimental binding data to validate and refine molecular docking and MD simulations, improving the predictive power of future drug discovery campaigns.

Application
Selection Property
Validation Focus
MDM2 inhibitor lead exploration
Core scaffold validated as MDM2 ligand; substituent-tuning capable
MDM2 binding assays, selectivity profiling against p53 interactors
Kinase vs. TG2 pathway deconvolution
Distinct scaffold topology vs. TG53 enables orthogonal pathway targeting
Kinase inhibition panels, TG2 activity contrast assays
PROTAC warhead development
MDM2-binding core amenable to linker functionalization
Ternary complex formation, linker attachment and degradation efficiency
In silico selectivity model benchmarking
Well-defined structural divergence from analog TG53
Model prediction validation against experimental target engagement data
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